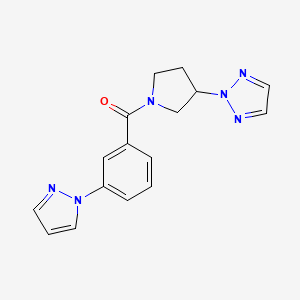

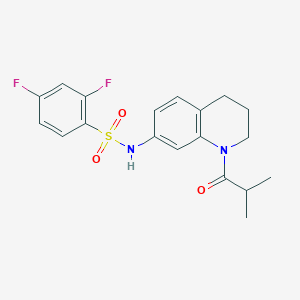

![molecular formula C23H18N4O4S B2498966 3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251617-08-9](/img/structure/B2498966.png)

3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives involves multiple steps, including cyclization, alkylation, and acylation processes. A notable method includes the interaction of thieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide, followed by cyclization and alkylation to obtain the desired derivatives. These synthetic routes are crucial for introducing various substituents into the thieno[3,2-d]pyrimidine framework, allowing for the exploration of chemical reactions and properties of these compounds (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, including X-ray crystallography, reveals detailed insights into their conformation, bonding, and spatial arrangement. Such analyses contribute to understanding the interactions at the molecular level, influencing the physical and chemical properties of these compounds. The structural elucidation is foundational for designing molecules with desired characteristics and for the rational development of pharmaceuticals (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).

Scientific Research Applications

Solid-State Fluorescence Properties

Compounds with a thieno[3,2-d]pyrimidine backbone have been synthesized and studied for their solid-state fluorescence properties. Among these, certain derivatives showed strong solid-state fluorescence, indicating potential applications in materials science for fluorescence-based sensors or imaging agents (Yokota et al., 2012).

Anti-Inflammatory and Analgesic Activities

Novel derivatives synthesized from natural compounds have shown significant anti-inflammatory and analgesic activities, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives as leads for developing new anti-inflammatory and pain management drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. Certain compounds within this class exhibited activity against common bacterial strains, suggesting their potential as antimicrobial agents (Vlasov et al., 2015).

Synthesis of Heterocycles

Research into the synthesis of various heterocyclic compounds, including those with thieno[3,2-d]pyrimidine structures, has contributed to the development of methodologies for creating compounds with potential biological activities. These synthetic strategies enable the exploration of thieno[3,2-d]pyrimidine derivatives for various biomedical applications (Mahata et al., 2003).

Antihypertensive Agents

Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating the potential of this class of compounds in developing new treatments for hypertension (Russell et al., 1988).

Future Directions

properties

IUPAC Name |

3-benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S/c1-30-17-9-5-8-16(12-17)21-24-19(31-25-21)14-26-18-10-11-32-20(18)22(28)27(23(26)29)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAJZAHEZRDRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49673034 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

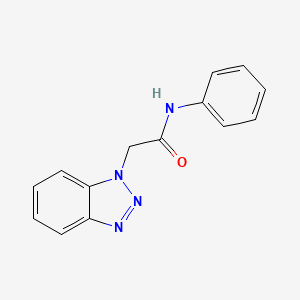

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)